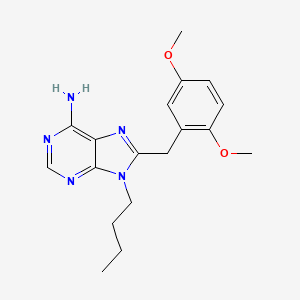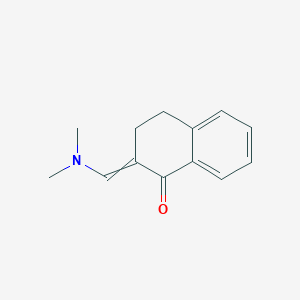
1-Benzoyl-2-formylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-2-formylpyrrolidine is an organic compound characterized by the presence of a benzoyl group attached to a pyrrolidine ring, with an aldehyde functional group at the second position. This compound is a white crystalline solid that is soluble in various organic solvents such as ethanol, dichloromethane, and ether. It is widely used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-formylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with pyrrolidine in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction typically occurs in an organic solvent like dichloromethane, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of benzoyl chloride and pyrrolidine, followed by their reaction under controlled conditions. The resulting intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-2-formylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products:
Oxidation: 1-Benzoylpyrrolidine-2-carboxylic acid.
Reduction: 1-Benzoylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzoyl-2-formylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-2-formylpyrrolidine involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
1-Benzoyl-2-formylpyrrolidine can be compared with other similar compounds such as:
1-Benzoylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Benzoylpyrrolidine: The position of the benzoyl group affects its reactivity and applications.
1-Benzoylpyrrolidine-2-carboxylic acid: The carboxylic acid group provides different chemical properties and reactivity compared to the aldehyde group.
The uniqueness of this compound lies in its combination of the benzoyl and aldehyde functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-benzoylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2 |
Clave InChI |
RBEVVYBWLHKEEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B8533465.png)




![3-Ethenyl-5,6-dihydrofuro[2,3-c]pyridazine](/img/structure/B8533503.png)
![1-Boc-4-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B8533515.png)

![tert-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B8533526.png)

![Piperazine, 1-[1-(4-fluorophenyl)-2-(1-piperazinyl)ethyl]-4-methyl-](/img/structure/B8533536.png)



